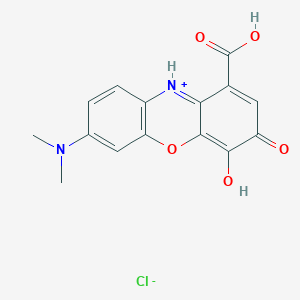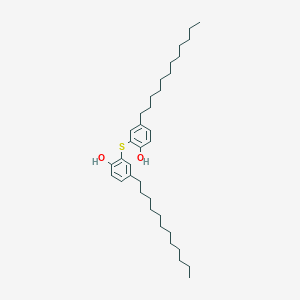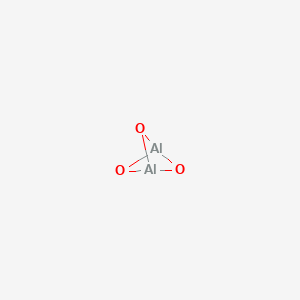
Nalpha-(2,4-Dinitrophenyl)-L-arginine
Vue d'ensemble
Description
“Nalpha-(2,4-Dinitrophenyl)-L-arginine” is a compound with the molecular formula C12H16N6O6 . It is also known by other names such as “N-2,4-Dnp-L-arginine”, “DNP-L-arginine”, and "(2S)-5-carbamimidamido-2-[(2,4-dinitrophenyl)amino]pentanoic acid" .
Molecular Structure Analysis
The molecular weight of “Nalpha-(2,4-Dinitrophenyl)-L-arginine” is 340.29 g/mol . Its IUPAC name is "(2 S )-5- (diaminomethylideneamino)-2- (2,4-dinitroanilino)pentanoic acid" . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “Nalpha-(2,4-Dinitrophenyl)-L-arginine” include a molecular weight of 340.29 g/mol and a computed XLogP3-AA value of 0.9 .Applications De Recherche Scientifique
Chiral Analysis in Pharmacology
Nalpha-(2,4-Dinitrophenyl)-L-arginine: is utilized in pharmacological research to analyze the chiral purity of drug compounds. The compound reacts with various amino acids to form diastereomers, which can be separated and quantified using chromatographic techniques .
Protein Structure Studies
Researchers use this compound in protein structure determination. By tagging amino acids with Nalpha-(2,4-Dinitrophenyl)-L-arginine , scientists can study protein folding and function through spectroscopic methods, enhancing our understanding of protein dynamics .
Enzyme Mechanism Elucidation
In enzymology, Nalpha-(2,4-Dinitrophenyl)-L-arginine helps in elucidating the mechanisms of enzymes that interact with L-arginine. It serves as a mimic to study enzyme-substrate interactions without the risk of enzymatic breakdown .
Food Science and Safety
The food industry employs this compound to test for the presence of L-arginine in food products, ensuring quality control and safety. It’s particularly useful in identifying adulteration or contamination in dietary supplements .
Environmental Monitoring
Nalpha-(2,4-Dinitrophenyl)-L-arginine: is used in environmental monitoring to detect and quantify L-arginine levels in water samples. This is crucial for assessing the impact of agricultural runoff on water quality .
Clinical Diagnostics
In clinical diagnostics, this reagent is applied to measure L-arginine concentrations in biological fluids, which is important for diagnosing metabolic disorders and monitoring patient health .
Material Science
Material scientists use Nalpha-(2,4-Dinitrophenyl)-L-arginine to create novel polymers and materials that can interact with biological molecules, opening up new possibilities in biocompatible materials .
Agricultural Research
Lastly, in agricultural research, the compound is used to study plant metabolism and stress responses, as L-arginine plays a significant role in plant growth and nitrogen metabolism .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Nalpha-(2,4-Dinitrophenyl)-L-arginine is the Glutathione S-transferase Mu 1 and Mu 2 . These enzymes play a crucial role in the detoxification of harmful compounds by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
Nalpha-(2,4-Dinitrophenyl)-L-arginine interacts with its targets by binding to the active sites of the Glutathione S-transferase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the detoxification process .
Biochemical Pathways
The compound affects the glutathione metabolic pathway . By interacting with the Glutathione S-transferase enzymes, it can influence the conjugation of glutathione to various compounds, affecting their detoxification . The downstream effects of this interaction can impact the overall detoxification process in the body .
Pharmacokinetics
Related compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Nalpha-(2,4-Dinitrophenyl)-L-arginine’s action are largely dependent on its interaction with its target enzymes. By binding to the Glutathione S-transferase enzymes, it can influence the detoxification process, potentially leading to changes in the body’s ability to detoxify certain compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nalpha-(2,4-Dinitrophenyl)-L-arginine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzymes
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXZYUXRVBOAH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(2,4-Dinitrophenyl)-L-arginine | |
CAS RN |
1602-42-2 | |
| Record name | N-(2,4-Dinitrophenyl)-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1602-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2,4-dinitrophenyl)-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



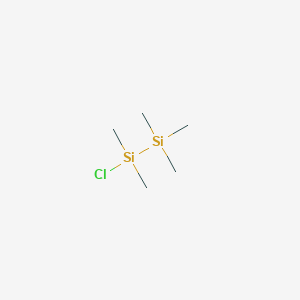



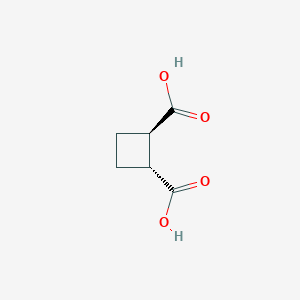


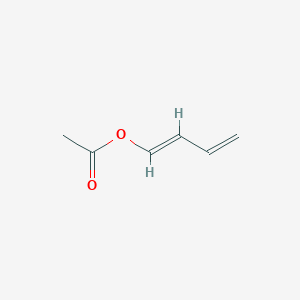
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

